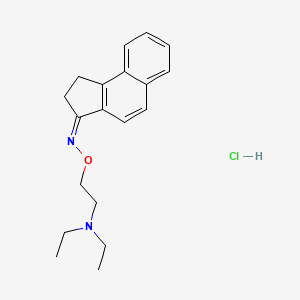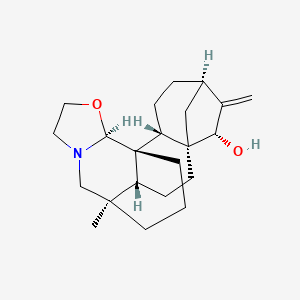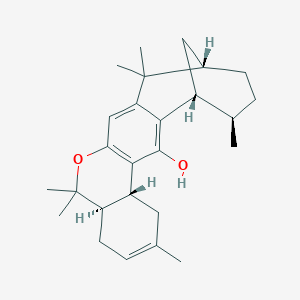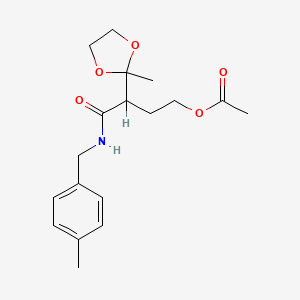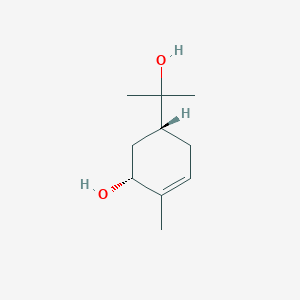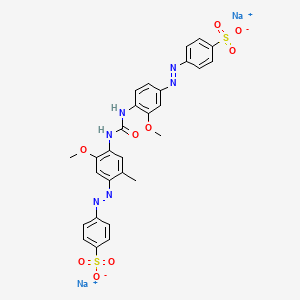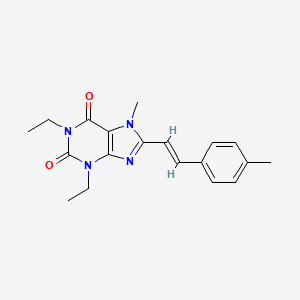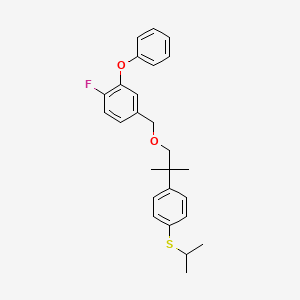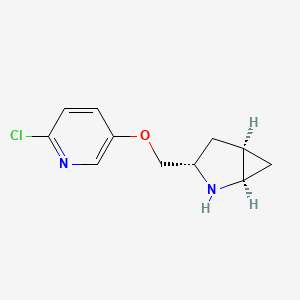
Indacaterol metabolite P26.9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indacaterol metabolite P26.9 is a monohydroxylated metabolite of indacaterol, a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent for managing respiratory conditions .
Vorbereitungsmethoden
The preparation of indacaterol metabolite P26.9 involves the metabolic hydroxylation of indacaterol. This process occurs primarily in the liver, where enzymes such as cytochrome P450 catalyze the hydroxylation reaction. The synthetic route for indacaterol itself involves multiple steps, including the formation of the quinolinone core and the subsequent attachment of the indane moiety .
Analyse Chemischer Reaktionen
Indacaterol metabolite P26.9 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of P26.9 is the hydroxylation of indacaterol.
Glucuronidation: P26.9 can further undergo glucuronidation to form glucuronide conjugates, which are more water-soluble and can be excreted more easily.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for hydroxylation and uridine diphosphate-glucuronosyltransferase for glucuronidation. The major products formed from these reactions are the hydroxylated metabolite P26.9 and its glucuronide conjugates .
Wissenschaftliche Forschungsanwendungen
Indacaterol metabolite P26.9 has several scientific research applications:
Wirkmechanismus
Indacaterol metabolite P26.9 exerts its effects through the same mechanism as indacaterol, by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This leads to relaxation of the bronchial smooth muscle, resulting in increased airway diameter and improved airflow in patients with COPD . The molecular targets involved in this pathway are the beta-2 adrenergic receptors, which are activated by the binding of indacaterol and its metabolites .
Vergleich Mit ähnlichen Verbindungen
Indacaterol metabolite P26.9 can be compared with other similar compounds, such as:
Formoterol: Another long-acting beta-2 adrenergic agonist used in the treatment of asthma and COPD.
Salmeterol: A long-acting beta-2 agonist with a slower onset of action but a longer duration compared to formoterol.
Vilanterol: A long-acting beta-2 agonist often used in combination with other drugs for the treatment of COPD and asthma.
Indacaterol and its metabolite P26.9 are unique due to their ultra-long-acting properties and rapid onset of action, making them particularly effective for once-daily dosing in the management of COPD .
Eigenschaften
CAS-Nummer |
1446354-19-3 |
|---|---|
Molekularformel |
C24H28N2O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
5-[(1R)-2-[[5-ethyl-6-(1-hydroxyethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O4/c1-3-14-8-15-9-17(10-16(15)11-20(14)13(2)27)25-12-22(29)18-4-6-21(28)24-19(18)5-7-23(30)26-24/h4-8,11,13,17,22,25,27-29H,3,9-10,12H2,1-2H3,(H,26,30)/t13?,17?,22-/m0/s1 |
InChI-Schlüssel |
DHOVNAABCPYSTQ-HDAPZSGNSA-N |
Isomerische SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |
Kanonische SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



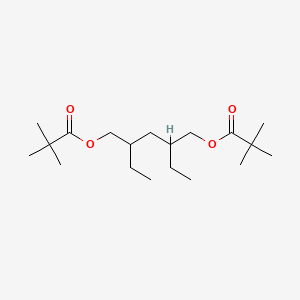
![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
